molecular formula C18H21N3O2S B7181291 N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B7181291
M. Wt: 343.4 g/mol
InChI Key: UAKANXQVHPIBGX-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-16(24-12-20-13)17(22)19-11-14-7-9-21(10-8-14)18(23)15-5-3-2-4-6-15/h2-6,12,14H,7-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKANXQVHPIBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide: Shares the piperidine and benzoyl groups but lacks the thiazole ring.

    1-(1-Benzoylpiperidin-4-yl)methanamine: Similar structure but with different functional groups.

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and potential therapeutic applications.

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